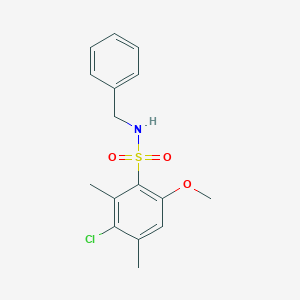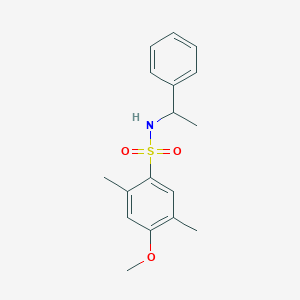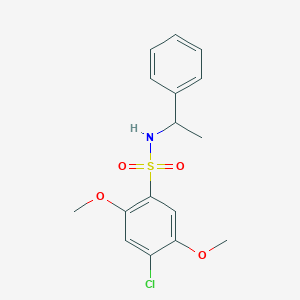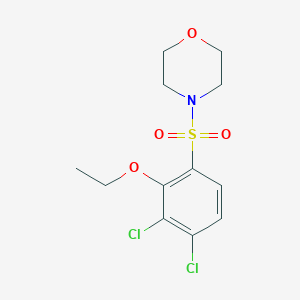
2-(1-Naphthyl)-2-oxoethyl phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Naphthyl)-2-oxoethyl phenoxyacetate is a chemical compound that has been widely used in scientific research for its various applications. It is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol. This compound is also known as NAE-PA, and its chemical formula is C20H16O4.
Mecanismo De Acción
The mechanism of action of 2-(1-Naphthyl)-2-oxoethyl phenoxyacetate involves the hydrolysis of the ester bond by esterases or acetylcholinesterase. This reaction results in the release of the fluorescent 1-naphthol moiety, which can be detected using fluorescence microscopy.
Biochemical and Physiological Effects:
NAE-PA does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is generally considered safe for laboratory use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1-Naphthyl)-2-oxoethyl phenoxyacetate in laboratory experiments include its high sensitivity and selectivity for esterase activity. This compound is also easy to use and can be applied to a wide range of experimental systems. However, the limitations of NAE-PA include its limited stability in aqueous solutions and its potential interference with other fluorescent probes.
Direcciones Futuras
There are several future directions for the application of 2-(1-Naphthyl)-2-oxoethyl phenoxyacetate in scientific research. One potential area of research is the development of new biosensors that utilize NAE-PA as a substrate. Another direction is the investigation of the use of NAE-PA in the detection of other enzymes or biomolecules. Additionally, the modification of the chemical structure of NAE-PA may lead to the development of new fluorescent probes with improved properties.
Métodos De Síntesis
The synthesis method of 2-(1-Naphthyl)-2-oxoethyl phenoxyacetate involves the reaction of 1-naphthaldehyde with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then treated with phenol and acetic anhydride to obtain the final product. This method is a simple and efficient way to synthesize NAE-PA.
Aplicaciones Científicas De Investigación
2-(1-Naphthyl)-2-oxoethyl phenoxyacetate has various applications in scientific research. It is commonly used as a fluorescent probe to detect the activity of esterases in living cells. This compound can also be used as a substrate for the detection of acetylcholinesterase activity. Additionally, NAE-PA has been used in the development of biosensors for the detection of organophosphate pesticides.
Propiedades
Nombre del producto |
2-(1-Naphthyl)-2-oxoethyl phenoxyacetate |
|---|---|
Fórmula molecular |
C20H16O4 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
(2-naphthalen-1-yl-2-oxoethyl) 2-phenoxyacetate |
InChI |
InChI=1S/C20H16O4/c21-19(18-12-6-8-15-7-4-5-11-17(15)18)13-24-20(22)14-23-16-9-2-1-3-10-16/h1-12H,13-14H2 |
Clave InChI |
ZYHYENYVCFEVED-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















